molecular formula C13H24N2O2 B3418279 Tert-butyl octahydro-1,6-naphthyridine-6(7H)-carboxylate CAS No. 1221818-15-0

Tert-butyl octahydro-1,6-naphthyridine-6(7H)-carboxylate

Cat. No. B3418279
CAS RN: 1221818-15-0
M. Wt: 240.34 g/mol
InChI Key: WHVRANRQYMSGMH-UHFFFAOYSA-N
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Description

Tert-butyl octahydro-1,6-naphthyridine-6(7H)-carboxylate, also known as TBO-NC, is a versatile organic compound that has found numerous applications in scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in most organic solvents. TBO-NC is a highly reactive compound, and its reactivity makes it a useful reagent for synthesis and catalysis. Its wide range of applications and its relatively low cost make it a popular choice for many researchers.

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds structurally similar to tert-butyl octahydro-1,6-naphthyridine-6(7H)-carboxylate, have been widely investigated for their environmental presence, human exposure, and potential toxicity. These studies have identified SPAs in various environmental matrices and human tissues, highlighting concerns regarding their hepatic toxicity, endocrine-disrupting effects, and carcinogenic potential. Research emphasizes the need for novel SPAs with reduced toxicity and environmental impact, underscoring the significance of studying compounds like tert-butyl octahydro-1,6-naphthyridine-6(7H)-carboxylate for safer applications (Liu & Mabury, 2020).

Biological Activities of 1,8‐Naphthyridine Derivatives

The 1,8‐naphthyridine group, closely related to the chemical structure of interest, exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These compounds' versatility in therapeutic and medicinal research demonstrates their potential as potent scaffolds for drug development. This diversity in biological applications points to the importance of further exploring related compounds, such as tert-butyl octahydro-1,6-naphthyridine-6(7H)-carboxylate, for their possible benefits in various health conditions (Madaan et al., 2015).

Decomposition of Air Toxics

Research into the decomposition of air toxics via cold plasma reactors, including the breakdown of methyl tert-butyl ether (a compound with structural similarities), showcases innovative approaches to mitigating environmental pollution. Such studies highlight the potential of applying advanced decomposition methods to related compounds, including tert-butyl octahydro-1,6-naphthyridine-6(7H)-carboxylate, for environmental remediation and pollution control (Hsieh et al., 2011).

Membrane Purification of Fuel Additives

The development of polymer membranes for the purification of fuel additives, such as the separation of methanol/MTBE mixtures, underscores the importance of chemical engineering in enhancing fuel performance while minimizing environmental impact. This area of research could be relevant to the purification and application processes of related compounds, including tert-butyl octahydro-1,6-naphthyridine-6(7H)-carboxylate, in industrial contexts (Pulyalina et al., 2020).

properties

IUPAC Name

tert-butyl 2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVRANRQYMSGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678313
Record name tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl octahydro-1,6-naphthyridine-6(7H)-carboxylate

CAS RN

616875-90-2, 1221818-15-0
Record name tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl decahydro-1,6-naphthyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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